Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
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Overview
Description
“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” is a chemical compound with the empirical formula C10H10O4 . It is an intermediate used in the preparation of various derivatives .
Molecular Structure Analysis
The molecular weight of “Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” is 194.18 . Its molecular structure can be represented by the SMILES stringO=C(OC)C1OC(C=CC=C2)=C2OC1
. Physical And Chemical Properties Analysis
“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” is a solid compound . Its empirical formula is C10H10O4, and it has a molecular weight of 194.18 .Scientific Research Applications
Enantioselective Synthesis
“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes. This process involves the use of a versatile catalyst system for asymmetric hydrogenation reactions to prepare a wide range of chiral 1,4-benzodioxanes .
Biological Activities
Enantiomerically pure 1,4-benzodioxane derivatives, which can be synthesized using “Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate”, are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Chemical Research
2,3-Dihydrobenzoxathiine derivatives, which can be synthesized using “Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate”, are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds. They have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .
Anticancer Agents
“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” can be used to synthesize 2,3-Dihydrobenzoxathiine derivatives, which have been used as anticancer agents .
Artificial Sweeteners
“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” can be used to synthesize 2,3-Dihydrobenzoxathiine derivatives, which have been used as artificial sweeteners .
Antioxidants
“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” can be used to synthesize 2,3-Dihydrobenzoxathiine derivatives, which have been used as antioxidants .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLAAGHHNZECPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389175 |
Source
|
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
CAS RN |
3663-79-4 |
Source
|
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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